(2-Chloropyridin-4-yl)(cyclopropyl)methanamine
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing heterocyclic and aliphatic components. The official International Union of Pure and Applied Chemistry name for this compound is designated as (2-chloropyridin-4-yl)-cyclopropylmethanamine, which accurately reflects the structural hierarchy and substitution patterns present in the molecule. Alternative nomenclature variations documented in chemical databases include (2-chloro-4-pyridinyl)(cyclopropyl)methanamine, demonstrating the flexibility in systematic naming while maintaining chemical accuracy.
The compound carries the Chemical Abstracts Service registry number 1270444-14-8, providing a unique identifier for database searches and regulatory documentation. Additional cataloging systems assign the molecule various identification codes, including the MDL number MFCD18652138 and PubChem Compound Identifier 55294168. These multiple identification systems ensure comprehensive tracking and referencing across different chemical information platforms and commercial suppliers.
The Simplified Molecular Input Line Entry System representation for this compound is documented as C1CC1C(C2=CC(=NC=C2)Cl)N, which provides a linear text-based description of the molecular connectivity. The International Chemical Identifier code InChI=1S/C9H11ClN2/c10-8-5-7(3-4-12-8)9(11)6-1-2-6/h3-6,9H,1-2,11H2 offers an even more detailed structural description, encoding atomic connectivity, hydrogen counts, and stereochemical information. The corresponding International Chemical Identifier Key BIRRNNURRYIDRN-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier, facilitating rapid database searches and structural comparisons.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C9H11ClN2, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, and two nitrogen atoms. This composition reflects the complex heterocyclic nature of the molecule, incorporating both aromatic pyridine functionality and saturated cyclopropyl groups within a single molecular framework. The molecular weight is precisely calculated as 182.65 grams per mole, representing a moderate-sized organic molecule suitable for various synthetic and analytical applications.
The elemental composition can be further analyzed through percentage calculations, revealing that carbon comprises approximately 59.2% of the molecular weight, hydrogen accounts for 6.1%, chlorine represents 19.4%, and nitrogen contributes 15.3% to the total molecular mass. This distribution highlights the significant contribution of the chlorine substituent to the overall molecular weight and the balanced representation of organic heteroatoms throughout the structure.
Computational analysis using PubChem algorithms provides additional molecular descriptors that enhance understanding of the compound's physical and chemical properties. The topological polar surface area calculation yields valuable information for predicting membrane permeability and bioavailability characteristics. The molecule's lipophilicity parameters, as expressed through partition coefficient calculations, indicate the balance between hydrophilic and lipophilic character imparted by the various functional groups present in the structure.
Stereochemical Considerations and Conformational Isomerism
The stereochemical analysis of this compound reveals important considerations regarding the spatial arrangement of atoms and potential conformational flexibility within the molecule. The presence of the cyclopropyl group introduces geometric constraints that significantly influence the overall three-dimensional structure of the compound. The cyclopropyl ring system, characterized by its high ring strain and planar geometry, restricts rotational freedom around the carbon-carbon bonds within the three-membered ring while simultaneously affecting the conformational preferences of adjacent functional groups.
The methanamine carbon center represents a potential stereogenic center, depending on the specific substitution pattern and synthetic pathway employed in the compound's preparation. However, the current structure lacks the four different substituents necessary to generate true chirality at this position, as the methanamine carbon is bonded to two hydrogen atoms, one amino group, and the cyclopropyl substituent. This symmetric substitution pattern eliminates the possibility of optical isomerism at the methanamine center.
Conformational analysis must consider the rotational barriers around the bond connecting the cyclopropyl group to the methanamine carbon, as well as the orientation of the pyridine ring relative to the cyclopropyl-methanamine framework. The electron-withdrawing nature of the chlorine substituent on the pyridine ring influences the electronic distribution throughout the molecule, potentially affecting conformational preferences through both steric and electronic effects. Three-dimensional conformational modeling suggests that the molecule can adopt multiple low-energy conformations, with the relative stability of each depending on intramolecular interactions and external environmental factors such as solvent polarity and temperature.
The pyridine ring system maintains its planar aromatic character, with the chlorine substituent at the 2-position creating an asymmetric electronic environment that influences both reactivity patterns and intermolecular interactions. The 4-position attachment of the cyclopropyl-methanamine side chain places this substituent meta to the chlorine atom and ortho to the ring nitrogen, creating specific electronic and steric interactions that contribute to the overall molecular properties.
Comparative Analysis with Structural Analogues
Comparative structural analysis with related pyridine-cyclopropyl derivatives provides valuable insights into structure-activity relationships and the influence of specific substitution patterns on molecular properties. The compound (1-(Pyridin-3-yl)cyclopropyl)methanamine, with molecular formula C9H12N2 and molecular weight 148.21 grams per mole, represents a closely related analogue lacking the chlorine substituent. This structural difference results in a molecular weight reduction of approximately 34.4 grams per mole, demonstrating the significant mass contribution of the halogen substituent.
The positional isomer relationship between this compound and various pyridin-3-yl derivatives highlights the importance of substitution patterns in determining molecular properties. The (1-(Pyridin-3-yl)cyclopropyl)methanamine analogue features the cyclopropyl-methanamine substituent directly attached to the 3-position of the pyridine ring, contrasting with the 4-position attachment in the chlorinated compound. This positional difference creates distinct electronic environments and steric arrangements that influence both chemical reactivity and physical properties.
Further structural diversity is observed in the (1-(2-Methylpyridin-3-yl)cyclopropyl)methanamine derivative, which incorporates a methyl substituent at the 2-position of the pyridine ring instead of chlorine. This compound, with molecular formula C10H14N2 and molecular weight 162.23 grams per mole, demonstrates how different substituents can modulate molecular size and electronic properties while maintaining the core structural framework. The methyl group provides electron-donating character in contrast to the electron-withdrawing chlorine atom, creating opposite electronic effects that influence reactivity patterns and intermolecular interactions.
The stereochemically defined analogue [(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine introduces additional complexity through the incorporation of specific stereochemical configurations at the cyclopropyl carbon centers. This compound, sharing the same molecular formula C9H12N2 and molecular weight 148.20 grams per mole as the unsubstituted pyridin-3-yl derivative, demonstrates how stereochemical control can be achieved while maintaining identical molecular compositions. The defined (1R,2R) configuration creates a specific three-dimensional arrangement that may exhibit distinct biological and physical properties compared to racemic mixtures or alternative stereoisomers.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C9H11ClN2 | 182.65 | Chlorine at position 2, attachment at position 4 |
| (1-(Pyridin-3-yl)cyclopropyl)methanamine | C9H12N2 | 148.21 | No halogen, direct attachment at position 3 |
| (1-(2-Methylpyridin-3-yl)cyclopropyl)methanamine | C10H14N2 | 162.23 | Methyl substituent, attachment at position 3 |
| [(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine | C9H12N2 | 148.20 | Defined stereochemistry, position 3 attachment |
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-7(3-4-12-8)9(11)6-1-2-6/h3-6,9H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRRNNURRYIDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyanohydrins with Pyridinyl-methylamine Derivatives
One established method involves the reductive amination between cyanohydrins and pyridin-2-yl-methylamine derivatives. This approach is detailed in patent literature (US7208603B2 and EP1358179B1) and involves the following steps:
-
- Cyanohydrin derivative (formula III in patents)
- Pyridin-2-yl-methylamine or its hydrochloride salt (formula IV)
-
- The reaction is carried out in an alcoholic medium, typically methanol.
- The medium is rendered basic by adding a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
- A reducing agent, sodium cyanoborohydride (NaBH3CN), is used to facilitate reductive amination.
- The reaction is typically performed at room temperature.
-
- To suppress side reactions involving cyanide ions, metal salts such as iron(II) sulfate heptahydrate (FeSO4·7H2O) are added as scavengers.
-
- After completion, the reaction mixture is diluted with dichloromethane and water, separated, and washed.
- The organic layer is decolorized with silica and activated charcoal, then evaporated to dryness to isolate the product.
This method is advantageous due to mild conditions, good yields, and the ability to produce various substituted pyridinyl-methylamines, including those with cyclopropyl substituents.
Reductive Amination Using Cyclopropanealdehyde
Another synthetic route involves direct reductive amination of pyridinyl amines with cyclopropanealdehyde:
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- Starting from a protected pyridinyl amine, reductive amination is performed with cyclopropanealdehyde.
- The amine is often protected (e.g., Boc protection) to control reactivity during the synthesis.
- After reductive amination, deprotection steps yield the target this compound.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The reductive amination of cyanohydrins with pyridinyl-methylamines is a novel and improved method compared to older multi-step processes involving epoxide and fluorohydrin intermediates.
- The use of sodium cyanoborohydride is critical for selective reduction of imine intermediates without over-reduction or side reactions.
- Addition of metal salts such as FeSO4 helps to complex and remove cyanide ions, improving safety and yield.
- Protection strategies (e.g., Boc, Troc groups) are employed to manage reactive amine groups during multi-step syntheses involving cyclopropyl aldehydes.
- The final product is often isolated as a pale yellow to yellow liquid with high purity (~97%), stored under inert atmosphere and refrigerated to maintain stability.
- These methods are adaptable for the synthesis of various substituted pyridinyl-methanamine derivatives with potential pharmaceutical applications.
Chemical Reactions Analysis
(2-Chloropyridin-4-yl)(cyclopropyl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or amine sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Substituted pyridine and amine derivatives.
Scientific Research Applications
Research indicates that (2-Chloropyridin-4-yl)(cyclopropyl)methanamine serves as an inhibitor of lysyl oxidase-like 2 (LOXL2), a key enzyme implicated in fibrosis and cancer progression. By modulating LOXL2 activity, this compound shows promise as a therapeutic agent for treating fibrotic diseases and various cancers.
Structure-Activity Relationships
The structure-activity relationship (SAR) studies have revealed that the unique structural features of this compound contribute to its biological efficacy. The presence of the chlorinated pyridine ring and the cyclopropyl group enhances its interaction with biological targets, influencing pathways related to cell proliferation and apoptosis .
Chemical Reactivity
The compound's functional groups, including the amine and halogen moieties, allow it to participate in various chemical reactions. Notably, the chloropyridine moiety can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The amine group can also engage in multiple reactions, facilitating modifications to enhance biological activity or create derivatives for further study.
Lead Compound in Drug Discovery
This compound is positioned as a lead compound in drug discovery efforts targeting neurological and infectious diseases. Its potential as a chemical probe allows researchers to study specific biological pathways or mechanisms due to its ability to interact with various biological targets.
Therapeutic Applications
The compound's role as a LOXL2 inhibitor suggests its application in developing treatments for conditions characterized by excessive fibrosis, such as liver cirrhosis and certain lung diseases. Additionally, ongoing research into its interactions with other biological targets may reveal further therapeutic avenues.
Agricultural Chemistry
There is emerging interest in utilizing this compound in agricultural chemistry for developing agrochemicals aimed at specific pests or pathogens. Its unique structure may provide an advantage in targeting specific biological processes within pests while minimizing impact on non-target species.
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Inhibitor of LOXL2; potential treatment for fibrosis and cancer |
| Chemical Reactivity | Participates in nucleophilic substitution; versatile for organic synthesis |
| Pharmaceutical Development | Lead compound for neurological/infectious diseases; chemical probe for biological research |
| Agricultural Chemistry | Potential use in developing targeted agrochemicals |
Mechanism of Action
The mechanism by which (2-Chloropyridin-4-yl)(cyclopropyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs and their properties are summarized below:
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| (2-Chloropyridin-4-yl)(cyclopropyl)methanamine | 1270444-14-8 | C₉H₁₁ClN₂ | Reference | Reference structure |
| 1-(6-Chloropyridin-3-yl)cyclobutanamine | 1270461-88-5 | C₉H₁₂ClN₂ | 0.91 | Cyclobutane replaces cyclopropane |
| 1-(6-Chloropyridin-3-yl)propan-1-amine | 1270444-14-8* | C₈H₁₁ClN₂ | 0.91 | Linear propane chain vs. cyclopropane |
| (S)-2-Chloro-5-(piperidin-2-yl)pyridine | 1134621-22-9 | C₁₀H₁₂ClN₂ | 0.86 | Piperidine ring replaces cyclopropane |
*Note: CAS number for 1-(6-Chloropyridin-3-yl)propan-1-amine may be incorrectly listed as identical to the target compound in .
Key Observations :
Comparisons :
- Compound 6 (): Synthesized via Pd(OAc)₂-catalyzed coupling of 2,4-dichloro-5-methylpyridine with a cyclopropanol derivative (60% yield). Highlights the role of transition-metal catalysts in constructing cyclopropane-pyridine linkages .
- Compound 40 () : Prepared via fragment-assisted design, incorporating trifluoromethyl and pyrazole groups. Demonstrates the use of cyclopropane rings to enforce rigidity in kinase inhibitors .
Key Findings :
- Cyclopropylmethanamine derivatives universally exhibit acute and dermal toxicity, likely due to their reactive amine groups and lipophilic aromatic rings .
- Larger derivatives (e.g., MK-8189 analogs) are designed for enhanced selectivity in enzyme inhibition (e.g., PDE10A), but their increased size may reduce bioavailability compared to the smaller target compound .
Biological Activity
(2-Chloropyridin-4-yl)(cyclopropyl)methanamine, with the chemical formula C₉H₁₁ClN₂, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorinated pyridine ring and a cyclopropyl group attached to a methanamine moiety, which contributes to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The structural components of this compound are crucial for its biological activity. The presence of the amine group allows for various interactions with biological targets, while the chlorinated pyridine moiety enhances its reactivity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Chlorinated pyridine + cyclopropyl + methanamine | Inhibitor of LOXL2 |
| (2-Chloropyridin-4-yl)methanamine | Chlorinated pyridine + methanamine | Lacks cyclopropyl group |
| (3-Chloropyridin-2-yl)(cyclopropyl)methanamine | Chlorinated at different position | Different regioisomer affecting activity |
| 2-(Cyclopropyl)pyridin-4-amine | Cyclopropane attached to pyridine | Lacks chlorine substituent |
Inhibition of Lysyl Oxidase-Like 2 (LOXL2)
Recent research has identified this compound as a significant inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis and cancer progression. The inhibition of LOXL2 suggests potential therapeutic applications in treating fibrotic diseases and certain cancers. Studies indicate that this compound can modulate pathways involved in cell proliferation and apoptosis, which are critical in cancer biology.
Toxicological Profile
The compound has been classified as harmful upon ingestion or skin contact, necessitating careful handling during experimental procedures. Toxicological assessments indicate acute toxicity risks, which are essential considerations for further development .
The mechanisms through which this compound exerts its biological effects involve interaction with various cellular targets. These interactions may influence:
- Cell Proliferation : By modulating signaling pathways associated with growth factors.
- Apoptosis : Inducing programmed cell death in cancerous cells.
- Extracellular Matrix Remodeling : Affecting the structural integrity and composition of the extracellular matrix.
Further studies are needed to elucidate these mechanisms fully and their implications for therapeutic efficacy.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory activity against LOXL2, with IC50 values indicating potent inhibition compared to other compounds in its class.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyridine ring or the cyclopropyl group can significantly impact biological activity. For instance, altering the position of the chlorine atom or substituting different groups can enhance or diminish LOXL2 inhibition .
- Potential Applications : Given its unique structure and biological properties, this compound is being explored for applications beyond cancer treatment, including antifibrotic therapies and as a scaffold for developing new drugs targeting similar pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine?
- Methodological Answer : Synthesis typically involves cyclopropylation of pyridine derivatives followed by functional group modifications. Key steps include:
- Cyclopropane Ring Formation : Use of cyclopropane precursors (e.g., cyclopropylboronic acids) under Suzuki-Miyaura coupling conditions with 2-chloro-4-bromopyridine .
- Amination : Reductive amination or nucleophilic substitution to introduce the methanamine group. Catalysts like Pd/C or Ni-based systems are often employed for high regioselectivity .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (ethanol/water mixtures) ensure >95% purity.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) confirms purity (>98%).
- Spectroscopy : H/C NMR (DMSO-d6) identifies characteristic peaks (e.g., cyclopropyl CH at δ 0.8–1.2 ppm; pyridinium protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H] at m/z 183.05 (calculated for CHClN) .
Q. What are the optimal storage conditions and solubility profiles for this compound?
- Methodological Answer :
- Solubility : Freely soluble in DMSO (60 mg/mL, 335 mM); sparingly soluble in aqueous buffers (PBS: <1 mg/mL). Sonication or mild heating (40°C) enhances dissolution .
- Storage : Store as a lyophilized powder at -20°C (3 years) or in DMSO at -80°C (1 year). Avoid freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights explain the selective inhibition of LOXL2 by this compound?
- Methodological Answer :
- Enzyme Assays : LOXL2 inhibition (IC = 126 nM) is determined via fluorescence-based assays using recombinant human LOXL2 and lysyl oxidase substrates (e.g., elastin) .
- Selectivity Profiling : Comparative studies with MAO-A, MAO-B, and SSAO show >100-fold selectivity (IC >10 µM for off-targets). Structural analysis highlights the cyclopropyl group’s role in binding to LOXL2’s catalytic copper center .
- Table : Selectivity Data
| Enzyme | IC (nM) |
|---|---|
| LOXL2 | 126 |
| MAO-A | >10,000 |
| MAO-B | >10,000 |
| SSAO | >10,000 |
Q. How can researchers optimize experimental designs to study anti-fibrotic effects in vitro?
- Methodological Answer :
- Cell Models : Use TGF-β-stimulated fibroblasts (e.g., NIH/3T3) to assess collagen deposition (Sirius Red staining) .
- Dosage : Treat cells with 0.1–10 µM compound for 48–72 hours. Include controls with pan-LOX inhibitors (e.g., β-aminopropionitrile) for validation .
- Biomarkers : Quantify hydroxyproline (collagen cross-linking) and LOXL2 mRNA levels (qRT-PCR) .
Q. What structural analogs of this compound have been explored to improve LOXL2 inhibition potency?
- Methodological Answer :
- Analog Synthesis : Replace the cyclopropyl group with cyclohexyl or trifluoromethylcyclopropyl moieties.
- SAR Findings :
- Cyclopropyl : Optimal for potency (EC = 2.5 µM in enzyme assays).
- Cyclohexyl : Reduced activity (EC = 5 µM) due to steric hindrance .
- Computational Modeling : Docking studies (AutoDock Vina) suggest hydrophobic interactions between the chloropyridine ring and LOXL2’s active site .
Contradiction Analysis
- Evidence Consistency : All sources agree on LOXL2 selectivity (IC = 126 nM) and DMSO solubility . Minor discrepancies in synthetic protocols (e.g., catalyst choice) reflect methodological variability but do not conflict .
Excluded Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
